
4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The compound acts as a potent and selective inhibitor of B-Raf, a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway. The inhibition of B-Raf by 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide leads to the suppression of downstream signaling cascades, resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound induces apoptosis and cell cycle arrest in cancer cells. It also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. Additionally, the compound has been shown to exhibit anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound's selectivity towards B-Raf makes it a valuable tool for studying the MAPK/ERK signaling pathway in cancer cells. However, its potency may also lead to off-target effects, which could complicate the interpretation of experimental results. Additionally, the compound's limited solubility in aqueous solutions may pose challenges in experimental design.
Orientations Futures
1. Investigating the compound's potential as a combination therapy with other cancer drugs.
2. Studying the compound's effects on the tumor microenvironment.
3. Developing more potent and selective B-Raf inhibitors based on the structure of 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide.
4. Exploring the compound's potential as an anti-inflammatory agent in non-cancerous conditions.
Méthodes De Synthèse
The synthesis of 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide involves the reaction of 4-(difluoromethoxy)aniline with 3-fluoro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that the inhibition of B-Raf by 4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide leads to the suppression of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This inhibition results in the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-N-(3-fluoro-4-methylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-9-3-5-11(8-12(9)17)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVQUQFOXEGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
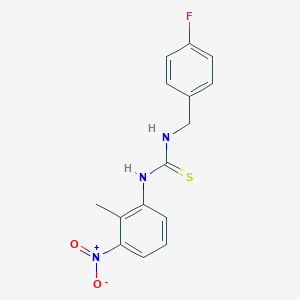
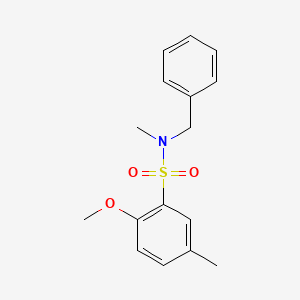
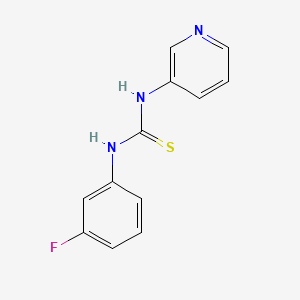
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
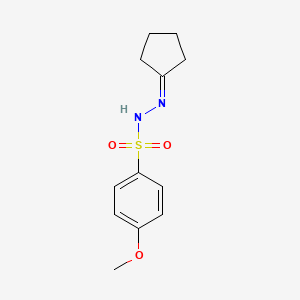
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)
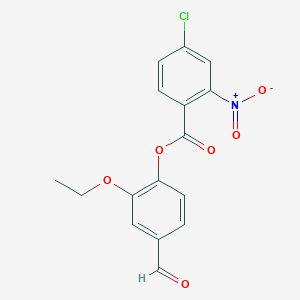
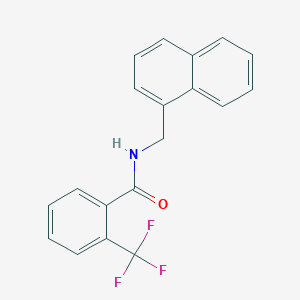
![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)
